2-(4-Methoxybenzyl)phenol
Overview
Description
2-(4-Methoxybenzyl)phenol, also known as 4-Methoxybenzylphenol or p-Hydroxylbenzyl methyl ether, is a synthetic compound. It has a molecular formula of C14H14O2 and an average molecular weight of 214.26 g/mol .
Synthesis Analysis
The synthesis of this compound involves various methods. One such method involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a versatile and easily recyclable oxidant . Another method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The compound has a molecular formula of C14H14O2 .Chemical Reactions Analysis
The chemical reactions of this compound involve various processes. For instance, it can undergo oxidation and dehydrogenation reactions in the presence of DDQ .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 214.26 g/mol. More detailed properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Phenolic Constituents and NFAT Transcription Inhibition
Phenolic constituents derived from various plant sources, including 2-methoxybenzyl benzoate, exhibit inhibitory activity against nuclear factor of activated T cells (NFAT) transcription factor, which is significant in understanding immune responses and potential therapeutic applications (Kiem et al., 2005).
Synthesis of Oligoribonucleotides
The 4-methoxybenzyl group has been used as a protecting group in the synthesis of oligoribonucleotides, a fundamental process in molecular biology and genetics research. This group facilitates the synthesis process and can be removed rapidly, highlighting its practicality in nucleic acid chemistry (Takaku & Kamaike, 1982).
Anti-Asthmatic Activity
Certain phenolic compounds, including 4-hydroxy-3-methoxybenzyl alcohol, show significant inhibitory effects on asthma-related symptoms. This discovery is vital for developing new therapeutic agents for asthma and related respiratory conditions (Jang, Lee, & Kim, 2010).
Lanthanide Complex Formation
The bulky ortho 3-methoxy groups on N4O3 amine phenol ligands contribute to the formation of lanthanide complex cations, which are important in the field of coordination chemistry and may have implications in materials science and catalysis (Liu, Yang, Rettig, & Orvig, 1993).
Neuroprotective Effects
Phenolic compounds isolated from natural sources, such as Juglans sigillata, have shown moderate neuroprotective effects, which could be significant in the study of neurodegenerative diseases and the development of neuroprotective therapies (Lin, Liang, Peng, & Ruan, 2019).
Organic Synthesis
4-Methoxybenzyl chloride is efficiently used in organic synthesis, particularly in the protection of multisubstituted phenols. This technique is valuable in complex organic synthesis processes, where selective protection and deprotection of functional groups are essential (Luzzio & Chen, 2008).
Antioxidant Activity
Phenolic lignans containing a 4-hydroxy-3-methoxybenzyl group have been studied for their antioxidant activity. Understanding these properties is crucial in developing antioxidant therapies and studying oxidative stress in various diseases (Yamauchi et al., 2005).
Synthesis of Potassium Phenolates
Research on the synthesis and characterization of potassium phenolates, involving 2,6-bis-(2-methoxybenzyl)phenol, contributes to the understanding of metal-organic frameworks and coordination chemistry (Cole et al., 2005).
Protein Reagents and Molecular Environment Sensitivity
2-Methoxy-5-nitrobenzyl bromide, a derivative, serves as a sensitive protein reagent for studying enzyme-substrate interactions and molecular environments, which is pivotal in biochemistry and molecular biology research (Horton, Kelly, & Koshland, 1965).
Benzylation in Organic Chemistry
The compound N-(4-methoxybenzyl)-o-benzenedisulfonimide is used for the benzylation of alcohols and phenols, demonstrating its utility in organic synthesis and chemical modification processes (Carlsen, 1998).
β-Lactam Synthesis
The study on the deprotection of carboxylic esters of β-lactam homologues, including the use of p-methoxybenzyl esters, is significant in antibiotic synthesis and pharmaceutical chemistry (Torii et al., 1991).
Thermodynamic Properties in Chemistry
Investigations into the thermochemical properties of methoxyphenols, including 2-methoxyphenol, contribute to the understanding of molecular interactions, stability, and reactions in chemical systems (Varfolomeev et al., 2010).
Organometallic Chemistry
Studies on chromium carbene complexes interacting with acetylenes provide insights into the synthesis of aromatic compounds, important in organometallic chemistry and catalyst development (Mccallum et al., 1988).
Anticancer Research
Diaryl and arylbenzyl ethers, including 2-methoxy-5-(3',4',5'-trimethoxyphenoxymethyl)phenol, have been evaluated for anticancer activity, contributing to the development of new cancer therapeutics (Lawrence et al., 2001).
Catalysis and Oxidation Reactions
Vanadium complexes with bis(phenolate) ligands, including those involving methoxybenzyl alcohol, have been synthesized and tested as catalysts for oxidation reactions, essential in the field of catalysis and chemical transformations (Zhang et al., 2012).
Structure-Antioxidant Relationship
The relationship between methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids, including their antioxidant activities, is critical in understanding the molecular basis of antioxidant properties in various compounds (Chen et al., 2020).
Zinc Complexes and Spin Interactions
Research on zinc complexes of mono- and diradical Schiff and Mannich bases, involving methoxyphenols, provides valuable insights into the spin interactions in coordination compounds, important in physical chemistry and material science (Orio et al., 2010).
Safety and Hazards
2-(4-Methoxybenzyl)phenol is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life . It is advised to avoid breathing dust, ingestion, and inhalation, and to wear personal protective equipment when handling this compound .
Mechanism of Action
Phenolic compounds play a crucial role in defending against pathogens, repairing damage, and they are also involved in growth and reproduction . They are known for their antioxidant activity, which is due to their ability to act as hydrogen donors, reducing agents, and singlet oxygen quenchers .
The metabolism of phenolic compounds in plants involves several biochemical pathways, including the shikimate and phenylpropanoid pathways . These pathways are responsible for the biosynthesis of various phenolic compounds .
Phenolic compounds are usually well absorbed in the intestines, and their bioavailability can be influenced by several factors, including their chemical structure, the presence of other phenolic compounds, and the individual’s metabolism .
The action of phenolic compounds can be influenced by various environmental factors, such as light, temperature, and pH. These factors can affect the stability of the compounds and their antioxidant activity .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxybenzyl)phenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound has been found to alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exhibit beneficial effects such as antioxidant activity and protection against oxidative stress. At high doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The involvement of this compound in these metabolic pathways can influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. The distribution of this compound can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes. For example, its presence in mitochondria can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZWVPLMSWPDQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293138 | |
Record name | 2-(4-methoxybenzyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37155-50-3 | |
Record name | 37155-50-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-methoxybenzyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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